molecular formula C18H21N7O4 B2771259 (E)-7-isobutyl-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 682776-56-3

(E)-7-isobutyl-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2771259
CAS RN: 682776-56-3
M. Wt: 399.411
InChI Key: HDPAXOSFQQZKIC-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-isobutyl-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N7O4 and its molecular weight is 399.411. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

Research on the acidity constants of compounds with enolisable structures, such as tetronic acid, acetylacetone, and diethylmalonate, among others, shows the feasibility of determining their acidity constants by capillary electrophoresis. These findings contribute to understanding the structure-activity relationships of molecules with acidic carbon atoms, which could be relevant to studying similar purine compounds (Mofaddel et al., 2004).

Fluorescent Chemosensors

Substituted aryl hydrazones of β-diketones have been used as chemosensors with reversible “on–off” sensing capabilities for detecting biologically and environmentally significant cations such as Co2+. This demonstrates the potential of purine derivatives in developing sensitive and selective sensors for environmental and biological applications (Subhasri & Anbuselvan, 2014).

Purine Alkaloids in Marine Organisms

Purine alkaloids isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa have shown weak cytotoxicity towards human cancer cell lines. This highlights the potential of purine derivatives in pharmacological and medicinal chemistry research, particularly in the search for new anticancer agents (Qi, Zhang, & Huang, 2008).

Metal(II) Complexes

Metal(II) complexes of Schiff bases derived from related compounds have been synthesized and characterized for their potential as antibacterial agents, antioxidants, and radical scavengers. These studies provide a foundation for exploring the coordination chemistry of purine derivatives and their biological applications (Ejidike & Ajibade, 2015).

properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-5-7-13(8-6-12)25(28)29/h5-8,10H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPAXOSFQQZKIC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.